N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a triazolo-pyrazine derivative featuring a 2-chloro-4-fluorobenzyl substituent attached to a carboxamide group. The core structure includes a 6-methyl group and a 4-oxo moiety on the triazolo-pyrazine ring.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2/c1-7-6-21-12(14(23)18-7)11(19-20-21)13(22)17-5-8-2-3-9(16)4-10(8)15/h2-4,6H,5H2,1H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQPDJJRMDQGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a triazole moiety, which is present in this compound, are known to bind with high affinity to a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
Triazole compounds, due to their structural characteristics, are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules.
Biological Activity
The compound N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structural formula of the compound includes a triazole and pyrazine moiety, which are known for their diverse biological activities. The presence of halogen substituents (chlorine and fluorine) is significant as these atoms can enhance the lipophilicity and biological activity of organic compounds.
Molecular Structure
| Component | Description |
|---|---|
| Triazole | A five-membered ring containing three nitrogen atoms. |
| Pyrazine | A six-membered ring containing two nitrogen atoms. |
| Chlorine and Fluorine Substituents | Enhance biological activity through increased interaction with biological targets. |
Anticancer Activity
Recent studies indicate that compounds similar to This compound exhibit notable anticancer properties. For instance, phenyl- and 4-(p-alkylphenyl)-substituted 1,2,3-triazoles have shown activity against lung adenocarcinoma cell lines (A549), with IC50 values ranging from 8.87 to 32.34 μM . This suggests that similar structural motifs in our compound may confer comparable anticancer effects.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Compounds with triazole and pyrazine structures often inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that such compounds can trigger programmed cell death in cancer cells.
- Disruption of Cell Cycle : Similar compounds have been shown to interfere with the normal cell cycle, leading to cell death.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of triazole-containing compounds. For example, studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
Study 1: Anticancer Efficacy
A recent study explored the efficacy of a series of triazole derivatives against human cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity against multiple cancer types .
Study 2: Antimicrobial Properties
Research investigating the antimicrobial properties of triazole derivatives found that these compounds exhibited significant inhibitory effects on bacterial growth at micromolar concentrations. This positions them as promising candidates for further development as antibiotics .
Future Directions
Given the promising biological activities associated with This compound , future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
- Structural Optimization : To enhance potency and selectivity for specific biological targets.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of pyrazine and triazole have been investigated for their ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : Inhibition of angiogenesis and induction of apoptosis in cancer cells.
Case Study: Pyrazine Derivatives
A study highlighted the synthesis of pyrazine derivatives that demonstrated cytotoxic effects on human cancer cell lines. The compounds were evaluated for their ability to induce cell cycle arrest and apoptosis through the activation of caspases .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that triazole derivatives can act against a range of bacteria and fungi.
Case Study: Triazole Antimicrobials
A comprehensive evaluation of triazole compounds revealed significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of microbial cell wall synthesis .
Neurological Applications
There is growing interest in the neuroprotective effects of compounds containing triazole rings. These compounds are being studied for their potential to treat neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research focusing on triazole-based compounds has demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This opens avenues for developing treatments for conditions like Alzheimer's disease .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs from Available Evidence
The evidence highlights three key compounds for comparison:
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide ()
- Molecular Formula : C₁₂H₁₁N₅O₃
- Molecular Weight : 273.25 g/mol
- Substituents : Furylmethyl (heteroaromatic) at the carboxamide position.
- Key Differences: The furylmethyl group introduces a heteroaromatic ring with oxygen, contrasting with the halogenated benzyl group in the target compound. Similar H-bonding profile (donors: 2; acceptors: 5), suggesting comparable polar interactions with biological targets .
Pesticide Benzamide Derivatives ()
Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron share a benzamide backbone but differ in substitution patterns.
- Key Differences :
Piperazine-Carboxamide Derivative ()
- Molecular Formula : C₁₉H₁₇ClF₃N₅O₃
- Molecular Weight : 455.8 g/mol
- Substituents : Piperazine ring and trifluoromethyl-pyridine group.
- Key Differences: The piperazine ring enhances solubility due to its basic nitrogen, unlike the non-basic triazolo-pyrazine core. Trifluoromethyl groups increase metabolic stability and lipophilicity, contrasting with the target compound’s chloro/fluoro substituents .
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Key Findings
Halogenation (Cl, F) may confer resistance to oxidative metabolism, extending half-life compared to non-halogenated analogs .
Core Structure Differences :
- The triazolo-pyrazine core in the target compound offers a rigid, planar structure distinct from the piperazine ring in , which could influence binding to flat vs. pocket-shaped enzyme active sites.
triazolo-pyrazine backbones .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide?
- Methodology : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDCI·HCl) and activators like HOBt in anhydrous DMF. A typical protocol involves reacting the triazolo-pyrazine core with substituted benzylamines under controlled heating (60°C for 18 hours). Purification is achieved via recrystallization or column chromatography .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products. Use inert conditions to preserve reactive intermediates.
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodology : Employ a combination of 1H NMR (to confirm substitution patterns and integration ratios), LC-MS (for molecular weight validation), and elemental analysis (to verify C, H, N content). For example, in analogous triazolo-pyrazine derivatives, 1H NMR chemical shifts for aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate near δ 2.5 ppm .
- Advanced Tip : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in fragmentation patterns.
Q. What solubility and stability profiles should be anticipated during experimental handling?
- Data : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH and temperature conditions are critical; analogs with fluorinated benzyl groups show sensitivity to prolonged light exposure .
- Best Practices : Store at –20°C under anhydrous conditions and avoid repeated freeze-thaw cycles.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Step 1 : Validate assay conditions (e.g., cell line viability, enzyme purity) using positive/negative controls. For example, discrepancies in kinase inhibition assays may arise from ATP concentration variations .
- Step 2 : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm target engagement.
- Step 3 : Analyze structural analogs (e.g., sitagliptin intermediates) to identify substituent-specific activity trends .
Q. What strategies are effective for optimizing the pharmacokinetic (PK) properties of this triazolo-pyrazine derivative?
- Approach :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. The 2-chloro-4-fluorobenzyl moiety may enhance metabolic resistance .
- Permeability : Use logP calculations (target ~2–3) and PAMPA assays to balance hydrophobicity and solubility.
- In Vivo Validation : Conduct rodent PK studies with LC-MS/MS quantification to assess bioavailability and half-life .
Q. How can computational methods guide the design of derivatives targeting specific enzymes (e.g., kinases, proteases)?
- Protocol :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets).
- MD Simulations : Run 100-ns trajectories to evaluate binding mode stability and identify critical residues (e.g., hinge region hydrogen bonds).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .
Q. What experimental designs mitigate synthetic challenges in scaling up triazolo-pyrazine derivatives?
- Solutions :
- Process Chemistry : Replace batch reactions with flow chemistry to improve yield and reproducibility.
- Crystallography : Optimize solvent systems (e.g., EtOAc/hexane) for consistent polymorph formation.
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Framework :
- Hypothesis 1 : Poor solubility or protein binding reduces free drug concentration. Test solubility-enhanced formulations (e.g., nanocrystals) .
- Hypothesis 2 : Off-target effects dominate in vivo. Use CRISPR/Cas9 knockout models to isolate target contributions.
- Case Study : Sitagliptin analogs showed improved in vivo activity after modifying the triazolo-pyrazine core to reduce plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
